molecular formula C4H5N B127562 Methacrylonitrile CAS No. 126-98-7

Methacrylonitrile

Cat. No. B127562
CAS RN: 126-98-7
M. Wt: 67.09 g/mol
InChI Key: GYCMBHHDWRMZGG-UHFFFAOYSA-N
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Patent
US05534650

Procedure details

The reaction used in the present invention is a gas phase catalytic oxidation reaction of an alkane with ammonia, i.e. an ammoxidation reaction of an alkane. As the alkane, methane, ethane, propane, n-butane, isobutane, pentane, hexane, heptane, or cyclohexane may, for example, be mentioned. Taking the industrial application of the resulting nitrile into consideration, however, it is preferred to employ a C1-4 alkane, particularly propane and/or butane, from a viewpoint such that as the resulting nitrile, acrylonitrile and/or methacrylonitrile can be obtained in good yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C1-4 alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[NH3:1].C.CC.[CH3:5][CH2:6][CH3:7].CCCC.[CH3:12][CH:13]([CH3:15])[CH3:14]>C1CCCCC1.CCCCCCC.CCCCCC.CCCCC>[C:5](#[N:1])[CH:6]=[CH2:7].[C:12](#[N:1])[C:13]([CH3:15])=[CH2:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C
Step Three
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
C1-4 alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Eleven
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Twelve
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
alkane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)#N
Name
Type
product
Smiles
C(C(=C)C)#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.